Technical Monograph: 2-Chloropyridine-4-carbothioamide
Technical Monograph: 2-Chloropyridine-4-carbothioamide
The following technical guide is structured to provide an exhaustive, field-ready analysis of 2-Chloropyridine-4-carbothioamide, designed for application scientists and medicinal chemists.
Primary CAS: 91447-89-1 Synonyms: 2-Chlorothioisonicotinamide; 2-Chloro-4-pyridinecarbothioamide Molecular Formula: C₆H₅ClN₂S Molecular Weight: 172.64 g/mol
Executive Summary & Chemical Identity
2-Chloropyridine-4-carbothioamide (CAS 91447-89-1) is a critical thioamide scaffold used primarily as a bioisostere in medicinal chemistry and a versatile intermediate for heterocycle synthesis.[1] Structurally, it serves as a halogenated analog of the antitubercular drugs Ethionamide and Prothionamide. Its unique reactivity profile—characterized by the electrophilic 2-chloro position and the nucleophilic/electrophilic thioamide group—makes it a linchpin in the development of kinase inhibitors (e.g., MK-2 inhibitors) and novel antimycobacterial agents.
Physicochemical Profile
| Property | Specification |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 174–176 °C (dec.) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~11.68 (Thioamide NH) |
| LogP | ~1.2 (Lipophilic enough for membrane permeability) |
| Storage | -20°C, Inert atmosphere (Hygroscopic/Oxidation sensitive) |
Synthetic Methodology
The synthesis of 2-Chloropyridine-4-carbothioamide is most reliably achieved via the thionation of its nitrile precursor, 2-Chloro-4-cyanopyridine (CAS 33252-30-1). While Lawesson’s reagent is a common choice, the NaSH/MgCl₂ method is preferred for industrial scalability and "green" chemistry compliance as it avoids the generation of difficult-to-remove organophosphorus byproducts.
Pathway Visualization (DOT)
Figure 1: Magnesium-catalyzed thionation pathway avoiding H₂S gas handling.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloropyridine-4-carbothioamide from 2-Chloro-4-cyanopyridine.
Reagents:
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Sodium hydrosulfide hydrate (NaSH, 70%, 2.0 eq)
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Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0 eq)
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Dimethylformamide (DMF, anhydrous)
Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-cyanopyridine (10 mmol) in DMF (20 mL).
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Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. The Mg²⁺ ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.
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Thionation: Add NaSH (20 mmol) in a single portion. The mixture will likely turn green/dark due to the formation of the thioamide-magnesium complex.
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Reaction: Stir the reaction mixture at room temperature (25°C) for 3–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the nitrile peak.
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Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic environment breaks the Mg-complex and precipitates the free thioamide.
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Purification: Filter the yellow precipitate. Wash copiously with water to remove residual DMF and salts. Recrystallize from Ethanol/Water if purity is <95%.
Critical Control Points:
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Temperature: Do not exceed 60°C; thermal degradation of the thioamide to the nitrile or hydrolysis to the amide can occur.
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pH Control: The quench must be acidic (pH < 3) to ensure full protonation of the thioimidate intermediate.
Applications in Medicinal Chemistry
2-Chloropyridine-4-carbothioamide is not merely an end-product but a "linchpin" intermediate. Its dual-functionality allows for divergent synthesis strategies.
Strategic Utility Map
| Domain | Application Logic | Mechanism / Target |
| Antituberculars | Bioisostere of Ethionamide | Activation by EthA enzyme to form NAD-adducts, inhibiting InhA (mycolic acid synthesis). |
| Kinase Inhibitors | Thiazole formation (Hantzsch) | Reaction with α-haloketones yields 2-(2-chloropyridin-4-yl)thiazoles, a scaffold for MK-2 and EGFR inhibitors. |
| Fragment-Based Design | Halogen Bonding | The 2-Cl substituent provides a handle for halogen bonding interactions in the ATP-binding pocket of kinases. |
Hantzsch Thiazole Synthesis Workflow (DOT)
Figure 2: Divergent synthesis of kinase inhibitors utilizing the thioamide and chloro-pyridine handles.
Analytical Characterization
To validate the synthesis, the following spectral data are expected. The presence of the thioamide protons and the preservation of the chloropyridine ring are key.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.15 (br s, 1H, CSNH ₂ - anti)
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δ 9.70 (br s, 1H, CSNH ₂ - syn)
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δ 8.50 (d, J=5.1 Hz, 1H, Py-H6)
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δ 7.85 (s, 1H, Py-H3)
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δ 7.75 (d, J=5.1 Hz, 1H, Py-H5)
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Note: The broad singlets for NH₂ are characteristic of restricted rotation around the C-N bond in thioamides.
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~198.0 (C=S, Thioamide carbonyl)
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δ ~150.0 (C-Cl, C2)
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δ ~149.5 (C6)
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δ ~148.0 (C4)
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δ ~122.0 (C3)
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δ ~120.5 (C5)
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 172.99 / 174.99 (Characteristic 3:1 Chlorine isotope pattern).
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Safety & Handling
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H₂S Evolution: Although the MgCl₂ method suppresses free H₂S gas, acidification steps can release trace hydrogen sulfide. Always work in a functioning fume hood.
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Skin Sensitization: Thioamides are known sensitizers. Double-gloving (Nitrile) is recommended.
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Storage: Store under Argon/Nitrogen at -20°C. The compound is prone to oxidative desulfurization to the amide (2-Chloropyridine-4-carboxamide) upon prolonged exposure to air and moisture.
References
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ChemicalBook. 2-Chloropyridine-4-carbothioamide Product Page. (Accessed 2026). Link
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Manaka, A., & Sato, M. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(5), 761–764. (Methodology grounding for NaSH/MgCl₂ protocol). Link
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Fisher Scientific. 2-Chloro-4-cyanopyridine (Precursor CAS 33252-30-1) Specifications.Link
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PubChem. 2-Chloropyridine-4-carbothioamide (Compound Summary).Link
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Libnow, S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (Demonstrates reactivity of the 2-chloropyridine scaffold). Link
